
3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O5 and its molecular weight is 490.9. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various chemical reactions, often involving carbon dioxide and catalytic amounts of bases or other reagents. For example, a solvent-free synthesis method using carbon dioxide and a catalytic amount of DBU or DBN under solvent-free conditions has been developed, yielding quinazoline-2,4(1H,3H)-diones in good to excellent yields (Mizuno et al., 2007). Similarly, cesium carbonate has been used as a catalyst for synthesizing quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles and carbon dioxide, highlighting the role of reaction parameters like solvent, temperature, and CO2 pressure (Patil et al., 2008).
Biological Activities and Applications
Quinazoline derivatives have shown a wide range of biological activities. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to quinazolines, have demonstrated potent cytotoxic activities against various cancer cell lines, with some compounds achieving IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003). Another study synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, which were tested for antitumor activity, showing significant potency in vitro against a panel of 11 cell lines, with one compound exhibiting a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Potential for Drug Development
The structural and functional diversity of quinazoline and oxadiazole derivatives makes them attractive scaffolds for drug development. For example, pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), with one compound displaying excellent potency against AtHPPD with an IC50 value of 84 nM, suggesting their utility in herbicide development (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium methoxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "sodium carbonate", "sodium chloride", "ethanol", "water" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid", "Synthesis of 2-ethyl-4-hydroxyquinazoline-3-carboxylic acid from 2-aminobenzoic acid and ethyl acetoacetate", "Synthesis of 2-ethyl-4-chloroquinazoline-3-carboxylic acid from 2-ethyl-4-hydroxyquinazoline-3-carboxylic acid and phosphorus oxychloride", "Synthesis of 2-ethyl-4-chloroquinazoline-3-carboxaldehyde from 2-ethyl-4-chloroquinazoline-3-carboxylic acid and sodium hydroxide", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3,5-dimethoxyaniline, chloroacetyl chloride, and sodium methoxide", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and sodium bicarbonate", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine and thionyl chloride", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride and acetic anhydride", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid ethyl ester from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid and sodium bicarbonate", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethylamine from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid ethyl ester and sodium hydroxide", "Synthesis of 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxaldehyde from 2-ethyl-4-chloroquinazoline-3-carboxaldehyde and 4-chlorobenzaldehyde", "Synthesis of 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxylic acid from 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxaldehyde and sodium hydroxide", "Synthesis of 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione from 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxylic acid and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethylamine" ] } | |
Numéro CAS |
1207016-64-5 |
Nom du produit |
3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19ClN4O5 |
Poids moléculaire |
490.9 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-5-8-20-21(11-15)27-25(32)30(24(20)31)13-14-3-6-17(26)7-4-14/h3-12H,13H2,1-2H3,(H,27,32) |
Clé InChI |
CTHDTHYUEIBHGC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B2613207.png)
![methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2613208.png)
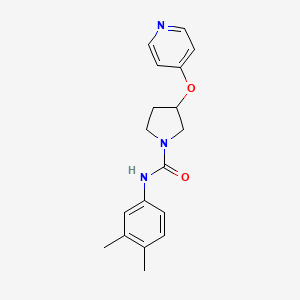
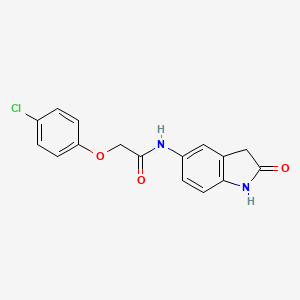
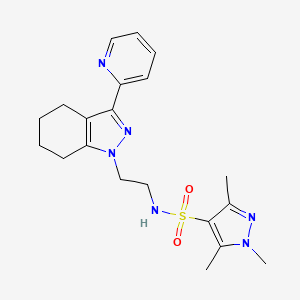
![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)
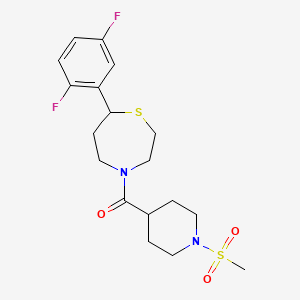
![3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2613220.png)
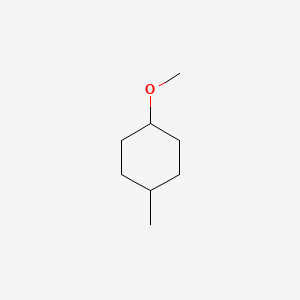
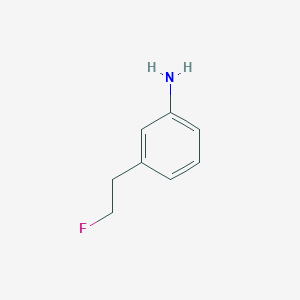

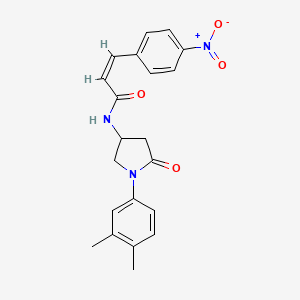
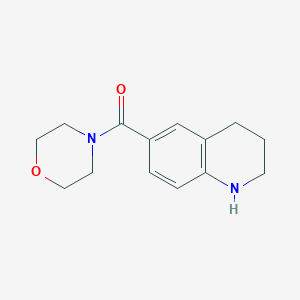
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)